molecular formula C7H6BrNO2 B1278339 2-Amino-6-bromobenzoic acid CAS No. 20776-48-1

2-Amino-6-bromobenzoic acid

Cat. No. B1278339
CAS RN: 20776-48-1
M. Wt: 216.03 g/mol
InChI Key: BNQPROAXWQCNKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08575184B2

Procedure details

To 4-bromoindoline-2,3-dione (8.94 g, 39.6 mmol) was added 1.0 M sodium hydroxide (40 mL, 120 mmol) to give a dark brown mixture. The mixture was heated to 80° C. then 20% hydrogen peroxide (9 mL, 88 mmol) was added slowly over 15 min (caution: a strong exotherm was observed upon reagent addition). The mixture was then stirred at 80° C. for 1 h. After this time, the mixture was cooled in an ice bath to ˜10° C. and then concentrated to a residue. HCl was added cautiously to the residue until the pH of the mixture was 4-5. Once at the prescribed pH, the mixture was then concentrated to dryness and MeOH (150 ml) was added. The resulting suspension stirred for 15 min and then filtered. The filtrate was concentrated to dryness and dried under vacuum for 14 h to yield 2-amino-6-bromobenzoic acid (9.18 g) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.72 (1H, t, J=7.91 Hz), 6.60 (1H, dd, J=7.78, 1.00 Hz), 6.52 (1H, dd, J=7.91, 1.13 Hz). LCMS Method D: retention time 0.68 min, [M+1] 200.0.
Quantity
8.94 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:12])C(=O)[NH:6]2.[OH-:13].[Na+].OO>>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:2]([Br:1])[C:3]=1[C:4]([OH:12])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
8.94 g
Type
reactant
Smiles
BrC1=C2C(C(NC2=CC=C1)=O)=O
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 80° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a dark brown mixture
ADDITION
Type
ADDITION
Details
a strong exotherm was observed upon reagent addition)
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the mixture was cooled in an ice bath to ˜10° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue
ADDITION
Type
ADDITION
Details
HCl was added cautiously to the residue until the pH of the mixture
CONCENTRATION
Type
CONCENTRATION
Details
Once at the prescribed pH, the mixture was then concentrated to dryness and MeOH (150 ml)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resulting suspension stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 14 h
Duration
14 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 9.18 g
YIELD: CALCULATEDPERCENTYIELD 107.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.